N-Acetyl-N-propylacetamide

Description

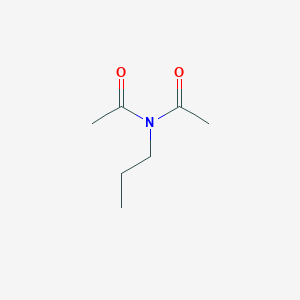

Structure

2D Structure

3D Structure

Properties

CAS No. |

1563-84-4 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

N-acetyl-N-propylacetamide |

InChI |

InChI=1S/C7H13NO2/c1-4-5-8(6(2)9)7(3)10/h4-5H2,1-3H3 |

InChI Key |

VZJZGMRFZOEBAC-UHFFFAOYSA-N |

SMILES |

CCCN(C(=O)C)C(=O)C |

Canonical SMILES |

CCCN(C(=O)C)C(=O)C |

Other CAS No. |

1563-84-4 |

Synonyms |

N-acetyl-N-propylacetamide |

Origin of Product |

United States |

Significance Within Amide Chemistry and Organic Synthesis

Amide bond formation is a cornerstone of organic synthesis, crucial for creating a vast array of molecules, including pharmaceuticals, polymers, and biologically active compounds. numberanalytics.compulsus.comresearchgate.net The amide group itself is a versatile functional group found in numerous industrial materials like detergents and lubricants. pulsus.com N-Acetyl-N-propylacetamide, as a member of the amide family, possesses the characteristic carbonyl group linked to a nitrogen atom, which imparts intriguing reactivity and bonding characteristics. solubilityofthings.com

The study of amides like this compound is significant for several reasons. The structural diversity of amides provides a rich area for research in medicinal chemistry, and investigating such compounds can pave the way for innovative pharmaceutical strategies. solubilityofthings.com Amides often exhibit significant pharmacological activities, making them prime candidates for drug development. solubilityofthings.comontosight.ai

In the realm of organic synthesis, the N-acetyl group in N-acetylated compounds can be a target for chemoselective derivatization. acs.org Recent research has demonstrated that through mild amide activation, N-acetylated compounds can be transformed into stable intermediates that are excellent leaving groups under acidic conditions. acs.org This opens up possibilities for creating diverse molecular scaffolds. acs.org The synthesis of this compound can be achieved through the reaction of propylamine (B44156) with acetic anhydride (B1165640), showcasing a fundamental reaction in organic synthesis. ontosight.aisolubilityofthings.com

Historical Context of N Acetylated Amide Investigations

Conventional Synthetic Routes and Optimization Parameters

Traditional methods for synthesizing this compound have been well-established, primarily relying on acylation and aminolysis reactions. These routes are valued for their reliability, though they often require careful optimization to maximize yields and minimize waste.

Acylation Reactions Utilizing Acetic Anhydride or Acetyl Halides

A primary and robust method for synthesizing this compound is through the N-acylation of N-propylacetamide. This reaction typically employs highly reactive acylating agents like acetyl chloride or acetic anhydride. orientjchem.orgresearchgate.net The fundamental mechanism involves a nucleophilic addition-elimination pathway where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. wordpress.com

When using acetyl chloride, the reaction is vigorous and produces hydrochloric acid (HCl) as a byproduct. To neutralize this acid and drive the reaction forward, a base such as pyridine (B92270) or triethylamine (B128534) is commonly added. quora.com The choice of solvent is also critical, with aprotic solvents like toluene (B28343) being preferred. google.com

Acetic anhydride is another effective acylating agent and is often considered a greener alternative to acetyl halides because its byproduct, acetic acid, is less corrosive. youtube.com The reaction can sometimes be conducted under solvent-free conditions, simplifying the procedure. orientjchem.org However, the reaction of an amine with acetic anhydride can also form a salt, N-propylammonium acetate (B1210297), which may necessitate using an excess of the amine to ensure the desired amide formation. quora.com

Table 1: Comparison of Conventional Acylating Agents

| Acylating Agent | Key Advantages | Key Disadvantages | Typical Conditions |

|---|---|---|---|

| Acetyl Chloride | High reactivity, rapid reaction. researchgate.net | Produces corrosive HCl byproduct, requires a base. quora.comgoogle.com | Aprotic solvent, often at reduced temperatures. google.com |

| Acetic Anhydride | Less corrosive byproduct (acetic acid), can be used solvent-free. orientjchem.orgyoutube.com | Can form salt byproducts, may require excess amine. quora.com | Neat (solvent-free) or in various solvents, sometimes with heating. orientjchem.org |

Amide Formation via Aminolysis Reactions

Aminolysis, the reaction between an amine and an ester, offers an alternative route to this compound. chemistrysteps.com In this approach, an ester such as ethyl acetate reacts with N-propylamine. mdpi.com The amine acts as a nucleophile, attacking the ester's carbonyl group to form a tetrahedral intermediate, which then eliminates an alkoxy group to yield the amide. chemistrysteps.comdalalinstitute.com

This method is generally less efficient than acylation with acid halides or anhydrides because the alkoxy leaving group is relatively poor. chemistrysteps.com Consequently, these reactions often require higher temperatures or catalysts to proceed effectively. chemistrysteps.comacs.org The terms aminolysis and ammonolysis are often used interchangeably, though ammonolysis specifically refers to reactions with ammonia. dalalinstitute.com Recent advancements have explored the use of lipases as biocatalysts to facilitate the aminolysis of esters under milder conditions, offering a greener alternative. acs.org

Yield Enhancement and Side Product Mitigation Strategies

A significant challenge in the synthesis of this compound, particularly via acylation, is the potential for side reactions. A common byproduct is the di-acylated amine, formed when the primary amine is acylated twice. doubtnut.comdoubtnut.com To mitigate this, careful control over the stoichiometry of the reactants is essential. Using a slight excess of the amine can help ensure the complete consumption of the more reactive acylating agent.

Other strategies to enhance yield and purity include:

Controlled Addition: Slow, dropwise addition of the acylating agent to the amine solution can prevent localized high concentrations that favor side reactions. google.com

Use of Catalysts: While many traditional methods use stoichiometric activating agents, the use of catalysts like zinc acetate can promote chemoselective N-acetylation. researchgate.net

Purification: After the reaction, purification techniques such as distillation, recrystallization, or chromatography are crucial for isolating the desired product from unreacted starting materials and byproducts.

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern research focuses on developing more sustainable and efficient methods for amide synthesis. sioc-journal.cnucl.ac.uk These approaches aim to reduce waste, avoid hazardous reagents, and improve atom economy. bohrium.com

Catalyst-Free Amidation Reactions

Developing catalyst-free methods is a key goal in sustainable chemistry. orientjchem.org Direct thermal condensation of carboxylic acids and amines is possible but typically requires very high temperatures (over 160°C), which can be detrimental to complex molecules. mdpi.com

Recent innovations have led to more viable catalyst-free approaches:

Solvothermal Synthesis: A one-pot method using ethanol as a solvent has been developed for the amidation of carboxylic acids and amines without the need for catalysts or coupling reagents. rsc.org

Mechanochemistry: Solvent-free reactions driven by mechanical force (ball-milling) can produce amides efficiently. mdpi.com

Metal-Free Reagents: Activators like the Ph₃P–I₂ system can facilitate direct amidation under mild, metal-free conditions. rsc.org Iodine has also been shown to promote the N-acylation of amines with hydrazides or acetyl chloride under metal- and base-free conditions. researchgate.netthieme-connect.com

Table 2: Emerging Catalyst-Free Amidation Methods

| Method | Description | Advantages |

|---|---|---|

| Solvothermal | Reaction in a suitable solvent (e.g., ethanol) at elevated temperature and pressure. rsc.org | Avoids catalysts and coupling agents, potentially lower waste. rsc.org |

| Mechanochemical | Use of mechanical energy (ball-milling) to drive the reaction. mdpi.com | Solvent-free, often rapid reaction times. mdpi.com |

| Metal-Free Activation | Use of non-metallic reagents like iodine or phosphine-based systems to activate the carboxylic acid. rsc.orgthieme-connect.com | Avoids metal contamination, often mild reaction conditions. rsc.orgthieme-connect.com |

Environmentally Benign Synthetic Protocols

The push for greener chemical processes has led to the development of several environmentally friendly protocols for amide synthesis. mdpi.comnih.gov These methods focus on reducing environmental impact by using safer solvents, renewable resources, and energy-efficient techniques.

Key green strategies applicable to amide synthesis include:

Aqueous Medium: Performing reactions in water is highly desirable. mdpi.comnih.gov Efficient N-acylation of amines has been achieved in water at room temperature or with microwave irradiation, offering high yields and simple workups. mdpi.comresearchgate.netnih.gov

Solvent-Free Reactions: Eliminating the solvent entirely reduces waste and simplifies purification. researchgate.netsemanticscholar.org Methods using solid catalysts or simply heating a mixture of reactants have proven effective. semanticscholar.orgbohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netmdpi.comnih.gov This technique has been successfully applied to the N-acylation of amines in water or under solvent-free conditions. researchgate.netresearchgate.net

Electrosynthesis: Using electricity to drive chemical reactions is an emerging green technique. It can enable amide synthesis under mild conditions and high atom economy by, for example, activating amines through electrochemical reduction. rsc.org

Biocatalysis: The use of enzymes, such as lipases, can facilitate amide bond formation under very mild and specific conditions, often in aqueous environments. acs.orgcore.ac.uk

These advanced and sustainable methods represent the future of amide synthesis, promising more efficient, safer, and environmentally responsible production of compounds like this compound.

Novel Precursors and Synthetic Intermediates in N-Acetylation

The synthesis of amides is a fundamental transformation in organic chemistry. Traditional methods often involve the use of reactive acylating agents like acyl chlorides and anhydrides with free amines. However, recent research has focused on developing alternative, milder, and more efficient synthetic routes. This includes the exploration of novel precursors such as amine hydrochloride salts and the use of versatile reagents like orthoesters, which offer unique reactivity and advantages in N-acetylation processes.

Investigation of Amine Hydrochloride Salts as Starting Materials

Amine hydrochloride salts, which are often more stable, less odorous, and easier to handle than their free amine counterparts, have emerged as valuable starting materials in acylation reactions. walisongo.ac.idrsc.org Amines are basic and readily react with strong acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. lumenlearning.com In this protonated form, the lone pair of electrons on the nitrogen atom is unavailable, rendering the amine salt non-nucleophilic. semanticscholar.org

Direct acylation of the amine salt is therefore not feasible. However, the free amine can be liberated in situ through the addition of a base. This strategy avoids the need to isolate the often volatile or unstable free amine prior to the reaction. A common method involves adding a base such as sodium bicarbonate (NaHCO₃) to an aqueous solution of the amine hydrochloride. The liberated free amine then immediately reacts with an acylating agent, such as an acid anhydride, present in the mixture. semanticscholar.org This process has been shown to be chemoselective for amines, even in the presence of other functional groups like phenols and thiols. semanticscholar.org

Another approach involves the use of tertiary amines, such as triethylamine (Et₃N) or Hünig's base, in an organic solvent. organic-chemistry.orgnih.gov The tertiary amine acts as a base to deprotonate the amine hydrochloride salt, allowing the resulting free primary or secondary amine to be acylated. For example, various α-chloro amides have been successfully synthesized by reacting amine hydrochloride salts with chloroacetyl chloride in the presence of triethylamine. nih.gov This methodology is broadly applicable and provides an efficient route to amides from their corresponding salts.

Table 1: General Scheme for N-Acylation using Amine Hydrochloride Salts

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Amine Hydrochloride (R-NH₂·HCl) | Acylating Agent (e.g., Acetic Anhydride) | Sodium Bicarbonate | Water | N-Acyl Amine (R-NH-Ac) |

| Amine Hydrochloride (R¹R²NH·HCl) | Acylating Agent (e.g., Acyl Chloride) | Triethylamine | Dichloromethane | N,N-Disubstituted Amide (R¹R²N-Ac) |

This table illustrates the generalized reaction conditions based on established chemical principles for the N-acylation of amine hydrochloride salts. semanticscholar.orgnih.gov

Role of Orthoesters and Related Reagents

Orthoesters, particularly trialkyl orthoacetates like trimethyl orthoacetate (TMOA) and triethyl orthoacetate (TEOA), are versatile reagents in organic synthesis that can serve as effective acetylating agents. nih.gov The reaction of orthoesters with amines can be complex, yielding various products depending on the specific reactants and conditions. nih.govacs.org However, they have been established as valuable reagents for the direct N-acetylation of amines and their hydrochloride salts. walisongo.ac.idrsc.org

A significant advantage of this method is the ability to directly react stable, solid amine hydrochloride salts with a liquid orthoester, often without the need for a solvent. walisongo.ac.id This approach is considered a safer and more convenient alternative to traditional methods that use acetic anhydride or acetyl chloride. walisongo.ac.id The reaction proceeds through the formation of a transient imidate intermediate, which can be detected spectroscopically, before yielding the final amide product. walisongo.ac.id

The efficiency of the reaction can be enhanced through different conditions. Researchers have demonstrated that the acetylation of amine hydrochloride salts with trimethyl orthoacetate can be achieved through conventional heating (reflux) or more rapidly using microwave irradiation, leading to excellent yields of the corresponding acetamides. rsc.org This methodology is highly selective for amines and tolerates other functional groups. researchgate.net While orthoesters are widely recognized for other transformations, such as the Johnson-Claisen rearrangement which converts allylic alcohols to γ,δ-unsaturated esters, their application in N-acetylation highlights their utility as acylating precursors. rsc.orgnih.gov

Table 2: Research Findings on N-Acetylation of Amine Hydrochloride Salts with Trimethyl Orthoacetate (TMOA)

| Amine Hydrochloride Salt | Method | Temperature | Time | Yield (%) | Reference |

| Aniline (B41778) hydrochloride | Conventional | Reflux | 1 h | 95 | rsc.org |

| Aniline hydrochloride | Microwave | 135 °C | 3 min | 98 | rsc.org |

| 4-Chloroaniline hydrochloride | Conventional | Reflux | 1 h | 94 | rsc.org |

| 4-Chloroaniline hydrochloride | Microwave | 135 °C | 5 min | 96 | rsc.org |

| Benzylamine hydrochloride | Conventional | Reflux | 0.5 h | 98 | rsc.org |

| Benzylamine hydrochloride | Microwave | 135 °C | 2 min | 99 | rsc.org |

This table summarizes experimental results for the acetylation of various amine hydrochloride salts using trimethyl orthoacetate (TMOA) as the acetylating agent.

Mechanistic Investigations of N Acetyl N Propylacetamide Formation and Reactivity

Elucidation of Reaction Mechanisms in Amidation Processes

The formation of N-Acetyl-N-propylacetamide, an imide, can be conceptualized through several potential amidation pathways. Generally, the synthesis of imides involves the acylation of a primary amide or the di-acylation of a primary amine. In the context of this compound, one plausible route is the N-acetylation of N-propylacetamide.

The reaction likely proceeds through a nucleophilic acyl substitution mechanism. In this process, the nitrogen atom of N-propylacetamide acts as a nucleophile, attacking the carbonyl carbon of an acetylating agent, such as acetic anhydride (B1165640). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., acetate), leads to the formation of the this compound product. nih.govquora.com

Alternatively, the synthesis could involve the direct reaction of propylamine (B44156) with an excess of an acetylating agent. The first acetylation would yield N-propylacetamide, which would then undergo a second acetylation to form the final product. The reactivity of the primary amide in the second step is generally lower than that of the primary amine in the first, often requiring more forcing conditions.

Computational studies on similar amide and imide formations suggest that the reaction can be facilitated by catalysts or assisted by solvent molecules that help stabilize the transition states. rsc.orgresearchgate.net For instance, in some amidation reactions, a second molecule of the amine or a non-nucleophilic base can act as a proton shuttle to facilitate the removal of a proton from the nitrogen atom during the formation of the tetrahedral intermediate.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are key to substantiating any proposed reaction mechanism. In the synthesis of this compound, the primary intermediate is the tetrahedral species formed upon the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acetylating agent. nih.gov While typically transient and difficult to isolate, the existence of such intermediates is well-established in the literature for acyl transfer reactions. masterorganicchemistry.com

In reactions involving nitriles, such as acetonitrile (B52724), N-substituted nitrilium ions can be significant intermediates. nih.govresearchgate.netpsu.edu For instance, the reaction of a benzyl (B1604629) cation with acetonitrile has been shown to produce an N-benzylnitrilium ion, which can then react with a carboxylate to form an ethanimidic carboxylic anhydride. nih.govpsu.edu This anhydride can subsequently rearrange to form an unsymmetrical diacylamine. nih.govpsu.edu By analogy, a similar pathway could be envisioned under certain conditions for the formation of this compound, where a propyl-substituted nitrilium ion acts as a key intermediate.

Spectroscopic techniques are instrumental in detecting and characterizing these transient species. For instance, in situ monitoring of the reaction mixture using techniques like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy can provide evidence for the formation and consumption of intermediates.

Kinetic Studies of this compound Synthesis and Decomposition

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. While specific kinetic data for this compound is not extensively documented, data from related imide systems can offer valuable approximations.

Determination of Reaction Orders and Rate Constants

The hydrolysis of imides, the reverse of their formation, has been studied for various compounds. For example, the hydrolysis of N-(4-substitutedaryl) succinimides has been shown to follow first-order kinetics with respect to the imide concentration. jcsp.org.pk The rate constants for these reactions are dependent on the nature of the substituent and the acid concentration. jcsp.org.pk

Similarly, studies on the ammonolysis of phthalimides have revealed a rate law that is first order in the neutral imide, first order in ammonia, and first order in hydroxide (B78521) ion. cdnsciencepub.com The rate-determining step is proposed to be the breakdown of the anionic form of the tetrahedral intermediate. cdnsciencepub.com

For the synthesis of this compound, it is plausible that the reaction would exhibit second-order kinetics, being first order with respect to both the N-propylacetamide and the acetylating agent. The rate constant would be influenced by factors such as temperature, pressure, and the solvent medium.

Table 1: Kinetic Data for Related Imide Reactions

| Reaction | Compound | Rate Law | Rate Constant (k) | Conditions |

| Hydrolysis | N-(phenyl)succinimide | First-order in imide | Varies with acid concentration | 50.0±0.1°C |

| Ammonolysis | Phthalimide (B116566) | First-order in imide, NH3, and OH- | Varies with substituents | Aqueous ammonia |

| Hydrolysis | Aspartimide in Lihuanodin | First-order in aspartimide | 0.245 ± 0.005 h⁻¹ | pH > 7 |

This table presents kinetic data from studies on compounds structurally related to this compound to provide a comparative context.

Influence of Temperature and Pressure on Reaction Kinetics

Temperature has a significant impact on the rate of chemical reactions, as described by the Arrhenius equation. An increase in temperature generally leads to an increase in the reaction rate constant. For the synthesis of N-propylacetamide from ethyl acetate (B1210297) and N-propylamine, a related precursor, the apparent activation energy was determined to be 38.489 kJ·mol⁻¹.

The effect of pressure on the kinetics of liquid-phase reactions is typically less pronounced than that of temperature, unless gaseous reactants are involved or there is a significant change in volume in the activation step. For the synthesis of N-propylacetamide mentioned above, an optimal pressure of 3.5 MPa was reported.

Solvent Effects on Reaction Pathways and Stereoselectivity

The choice of solvent can profoundly influence the rate and outcome of a reaction by affecting the stability of reactants, transition states, and products.

Polarity Effects on Transition State Stabilization

In amidation reactions, the transition state is often more polar than the reactants due to charge separation. Polar solvents are therefore expected to stabilize the transition state more effectively than nonpolar solvents, leading to an acceleration of the reaction rate. weebly.com

For reactions proceeding through a charged intermediate, such as a nitrilium ion, a polar solvent is crucial for its formation and stabilization. nih.govresearchgate.net The ability of the solvent to solvate ions can significantly lower the activation energy barrier.

However, the effect of the solvent is not always straightforward. In some cases, specific interactions between the solvent and the reactants, such as hydrogen bonding, can also play a critical role. For instance, protic solvents can solvate both anions and cations effectively, which can be beneficial for reactions involving ionic species. The choice of solvent can also influence the regioselectivity of reactions, such as the hydrolysis of unsymmetrical imides, by differentially stabilizing the possible transition states. researchgate.net

Impact of Solvent Media on Reaction Efficiency and Yield

The principle of "like dissolves like" is a fundamental consideration. This compound, as an amide, has polar characteristics due to its carbonyl and nitrogen groups, suggesting good solubility in polar solvents. solubilityofthings.com This is advantageous for ensuring the reactants and the product remain in the solution phase, which is crucial for reaction kinetics. Polar solvents can facilitate the reaction by stabilizing polar intermediates and transition states that often occur during acylation. However, its solubility is limited in non-polar solvents such as hexane (B92381) or toluene (B28343). solubilityofthings.com

Detailed studies on related acylation reactions reveal that the relationship between solvent polarity and reaction yield is not always straightforward. For instance, in the acylation of certain compounds, acetone (B3395972) demonstrated the highest yield, while more polar solvents like dimethylformamide (DMF) or less polar ones like ethyl acetate resulted in lower yields. researchgate.net This indicates that other solvent properties, such as the ability to act as a hydrogen bond acceptor or donor, or its boiling point (allowing for higher reaction temperatures), play a crucial role. In some cases, solvent-free conditions have been found to be superior, providing excellent yields and simplifying product work-up. tandfonline.com

Investigations into the synthesis of N-propylacetamide and its derivatives have utilized a range of solvents, from non-polar to polar aprotic and protic media. The selection is often tailored to the specific reaction mechanism. For example, a reaction involving propylamine and 1,1,1-trichloro-propan-2-one was successfully carried out in hexane, a non-polar solvent, achieving a high yield. lookchem.com In contrast, the synthesis of a related chloro-substituted amide, 2-chloro-N-propylacetamide, was performed in dry tetrahydrofuran (B95107) (THF), a polar aprotic solvent, also resulting in a high yield. rsc.org

The following table summarizes findings from various studies on the synthesis of N-propylacetamide and similar structures, illustrating the impact of different solvent media on reaction yields.

Interactive Data Table: Solvent Impact on Acylation Yield

| Product | Reactants | Solvent | Yield (%) | Reference |

| N-propylacetamide | Propylamine + 1,1,1-trichloro-propan-2-one | Hexane | 85% | lookchem.com |

| 2-chloro-N-propylacetamide | Propylamine + 2-Chloroacetyl chloride | Tetrahydrofuran (THF) | 87% | rsc.org |

| N-[1-(chloromethyl)propyl]acetamide | 1-butene + Chlorine + Acetonitrile | Acetonitrile | 44% | google.com |

| N-(3-oxo-1,3-diphenylpropyl) acetamide (B32628) | Benzaldehyde + Acetonitrile + Acetophenone | Water | 84% | tandfonline.com |

| N-(3-oxo-1,3-diphenylpropyl) acetamide | Benzaldehyde + Acetonitrile + Acetophenone | Solvent-free | 92% | tandfonline.com |

| N-[2-Methyl-1-(quinolin-4-yl)propyl]acetamide | Quinoline + N-acetyl-valine derived ester | DMA | 32% | thieme-connect.com |

| N-[2-Methyl-1-(quinolin-2-yl)propyl]acetamide | Quinoline + N-acetyl-valine derived ester | Dioxane | 32% | thieme-connect.com |

As the data indicates, both polar and non-polar solvents can be effective. Acetonitrile, a polar aprotic solvent, is frequently used in syntheses involving nitriles. google.com Dioxane and dimethylacetamide (DMA) have also been employed, although in the specific case of the Minisci-type reaction shown, the yields were moderate. thieme-connect.com The choice of solvent can also be influenced by the need to manage reaction by-products or to facilitate subsequent purification steps. For instance, in one process, the solvent was selected to allow for the convenient removal of by-products via distillation. google.com Ultimately, the optimization of solvent conditions is an empirical process, requiring careful consideration of all reaction components and desired outcomes. The potential for high-yield, solvent-free reactions presents an attractive, environmentally friendly alternative that merits consideration in the synthesis of this compound. tandfonline.comresearchgate.net

Spectroscopic Characterization and Advanced Analytical Methodologies for N Acetyl N Propylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-Acetyl-N-propylacetamide in solution. By analyzing the magnetic behavior of its proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five chemically non-equivalent sets of protons in the molecule. The presence of two acetyl groups and a propyl chain attached to the nitrogen atom leads to a predictable pattern of chemical shifts and spin-spin coupling.

Due to the nature of the imide (diacetamide) group, rotation around the C-N bonds may be restricted, potentially leading to the observation of conformational isomers (rotamers) at lower temperatures, which could result in a more complex spectrum with doubled signals. However, at room temperature, it is common for these signals to coalesce into an average representation.

The expected signals are assigned based on their proximity to electronegative atoms (oxygen and nitrogen) and the influence of adjacent protons. The methylene (B1212753) group attached directly to the nitrogen (H-1') is expected to be the most downfield of the propyl chain protons, appearing as a triplet. The adjacent methylene protons (H-2') would appear as a sextet (or multiplet), and the terminal methyl group (H-3') would be the most upfield triplet. The two acetyl groups are chemically equivalent and would produce a single, sharp singlet integrating to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Acetyl Protons (CH₃CO) | ~2.4 - 2.6 | Singlet | 6H | N/A |

| Propyl-CH₂ (N-CH₂) | ~3.6 - 3.8 | Triplet | 2H | ~7.5 |

| Propyl-CH₂ (CH₂-CH₃) | ~1.5 - 1.7 | Sextet | 2H | ~7.5 |

| Propyl-CH₃ | ~0.9 - 1.0 | Triplet | 3H | ~7.5 |

| Predicted for CDCl₃ solvent. Actual values may vary based on solvent and experimental conditions. |

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For this compound, five distinct carbon signals are anticipated.

The most downfield signals are attributed to the carbonyl carbons of the two equivalent acetyl groups, a characteristic feature of amides and imides. The carbons of the propyl chain appear at progressively higher fields as their distance from the electronegative nitrogen atom increases. The carbon of the N-methylene group is the most deshielded of the aliphatic carbons, followed by the central methylene and the terminal methyl group.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~172 - 174 |

| Acetyl Carbon (CH₃) | ~26 - 28 |

| Propyl Carbon (N-CH₂) | ~48 - 50 |

| Propyl Carbon (CH₂-CH₃) | ~21 - 23 |

| Propyl Carbon (CH₃) | ~10 - 12 |

| Predicted for CDCl₃ solvent. Actual values may vary. |

To unambiguously confirm the structure and assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, cross-peaks would be expected between the H-1' and H-2' signals of the propyl chain, and between the H-2' and H-3' signals, confirming the connectivity of the propyl group. No correlations would be seen for the acetyl singlet, as it has no adjacent protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons directly to the carbons they are attached to. plos.org It would show correlations between the predicted ¹H and ¹³C signals as follows: δ(¹H) ~0.9-1.0 with δ(¹³C) ~10-12 (propyl CH₃); δ(¹H) ~1.5-1.7 with δ(¹³C) ~21-23 (propyl CH₂-CH₃); δ(¹H) ~3.6-3.8 with δ(¹³C) ~48-50 (N-CH₂); and δ(¹H) ~2.4-2.6 with δ(¹³C) ~26-28 (acetyl CH₃). plos.org The carbonyl carbon would not show a cross-peak in an HSQC spectrum as it bears no protons. plos.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together molecular fragments. Key correlations for this compound would include a cross-peak from the N-CH₂ protons (H-1') to the carbonyl carbons (C=O) and from the acetyl protons to the carbonyl carbons, definitively linking the propyl and acetyl groups through the nitrogen atom to the carbonyl centers.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of molecules, providing key information about the functional groups present.

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of the imide group. Unlike secondary amides which show distinct Amide I and Amide II bands, acyclic imides typically exhibit two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations. The spectrum also contains bands corresponding to C-H and C-N stretching and bending vibrations.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2965, ~2875 | C-H Asymmetric & Symmetric Stretch | Propyl & Acetyl CH₃, CH₂ |

| ~1735 | C=O Asymmetric Stretch | Imide (Diacetamide) |

| ~1700 | C=O Symmetric Stretch | Imide (Diacetamide) |

| ~1465, ~1375 | C-H Bending | Propyl & Acetyl CH₃, CH₂ |

| ~1220 | C-N Stretch | Imide |

Raman spectroscopy provides complementary vibrational data to FT-IR. While C=O stretches are visible in Raman spectra, they are often weaker than in IR. Conversely, non-polar bonds and symmetric vibrations often produce strong Raman signals. The C-C and C-H vibrations of the alkyl portions of the molecule would be expected to be prominent.

Table 4: Predicted Raman Scattering Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2940 | C-H Stretch | Propyl & Acetyl CH₃, CH₂ |

| ~1730 | C=O Asymmetric Stretch | Imide (Diacetamide) |

| ~1450 | C-H Bending | Propyl & Acetyl CH₃, CH₂ |

| ~1220 | C-N Stretch | Imide |

| ~800 - 900 | C-C Stretch | Propyl Chain |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for isolating this compound from reaction mixtures or biological matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of this compound. researchgate.netresearchgate.net A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system. researchgate.net

For the analysis of this compound and similar compounds, reversed-phase HPLC is a common choice. sielc.comchem-soc.si In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. researchgate.net

A study on the analysis of N-propylacetamide utilized a Newcrom R1 column, which is a reverse-phase column. sielc.com The mobile phase consisted of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for MS compatibility. sielc.com The use of a UV detector is common for detecting the analyte as it elutes from the column. nih.gov The purity of a compound can be assessed by the presence of a single, sharp peak in the chromatogram. nih.gov Chiral HPLC can also be employed to separate enantiomers if the compound is chiral.

Table 2: Typical HPLC Parameters for Analysis of Related Amides

| Parameter | Description |

| Column | Reversed-phase (e.g., C18, Newcrom R1) sielc.comnih.gov |

| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., formic acid) sielc.comnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min nih.gov |

| Detection | UV-Vis or Mass Spectrometry nih.gov |

| Temperature | Ambient or controlled (e.g., 40 °C) nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a high-resolution separation technique pivotal for the analysis of this compound. This method utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities, increased resolution, and improved sensitivity compared to traditional HPLC.

For the analysis of amide-containing compounds like this compound, a typical UPLC system is employed. acs.org High-resolution chromatography is often performed using a C18 reversed-phase column, such as a Waters Acquity UPLC with a 2.1 mm × 50 mm, 1.8 µm particle size column. acs.org The separation is commonly achieved using a binary solvent system with a gradient elution. A standard mobile phase composition consists of an aqueous component (Solvent A) and an organic component (Solvent B). acs.org For instance, Solvent A can be 0.1% formic acid in a 10 mM aqueous solution of ammonium (B1175870) acetate (B1210297), and Solvent B can be 0.1% formic acid in acetonitrile. acs.org This setup, coupled with a standard binary gradient, facilitates the efficient separation and analysis of compounds, often achieving purities greater than 95% as determined by UPLC-MS. acs.org

Table 1: Typical UPLC Parameters for Amide Compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Instrument | Waters Acquity UPLC | acs.org |

| Column | C18 RP, 2.1 mm × 50 mm, 1.8 µm particles | acs.org |

| Mobile Phase A | 0.1% formic acid in 10 mM ammonium acetate (aq) | acs.org |

| Mobile Phase B | 0.1% formic acid in acetonitrile | acs.org |

| Elution Mode | Binary Gradient | acs.org |

| Detection | Mass Spectrometry (MS), Photodiode Array (PDA) | acs.org |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for monitoring reaction progress, identifying compounds, and assessing the purity of this compound. The method involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel.

In practice, analytical TLC is performed on plates such as Merck silica gel 60 F254 glass-backed plates. doi.org After applying the sample, the plate is developed in a sealed chamber containing a suitable eluent system. The choice of solvent system, often a mixture like dichloromethane/methanol or ethyl acetate/heptane (B126788), depends on the polarity of the compound. acs.orgresearchgate.net Once the solvent front has moved up the plate, the plate is removed and dried. Visualization of the separated spots for compounds like this compound, which may not be colored, is achieved under UV light (254 nm) or by using chemical staining agents. doi.orgunimi.it Common stains include potassium permanganate (B83412) (KMnO4) or vanillin, which react with the compound to produce a colored spot. doi.orgresearchgate.net

Preparative Chromatography for Compound Isolation

When isolation of a pure sample of this compound is required, preparative chromatography is the method of choice. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material.

Flash Chromatography: For larger scale purification, flash chromatography is frequently employed. acs.org This method uses a column packed with a stationary phase, such as silica gel (e.g., Sigma Aldrich, 40–60 μm), and a solvent system is pushed through the column under moderate pressure. doi.org For amide compounds, a gradient of ethyl acetate in heptane can be an effective eluent. acs.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity requirements, preparative HPLC is utilized. nih.gov A common setup might involve a C18 reversed-phase column (e.g., Waters XTerra, 150 mm × 19 mm, 5 µm) with a binary solvent system, such as water and acetonitrile, often containing 0.1% formic acid to improve peak shape. acs.org The fractions containing the target compound are collected as they elute from the column, and the solvent is subsequently removed to yield the purified this compound. acs.org

Table 2: Preparative Chromatography Techniques for this compound Isolation

| Technique | Stationary Phase | Typical Mobile Phase | Application | Source |

|---|---|---|---|---|

| Flash Chromatography | Silica gel (40-60 µm) | Gradient of Ethyl Acetate in Heptane | Large-scale purification | acs.orgdoi.org |

| Preparative HPLC | Reversed-Phase C18 (e.g., 5 µm) | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | High-purity isolation | acs.org |

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method.

Chemical Derivatization for Improved Chromatographic Behavior

The primary goals of chemical derivatization in the context of analyzing this compound are to enhance detector response and improve chromatographic separation. lawdata.com.tw While this compound itself is amenable to direct analysis, derivatization can be employed to significantly increase sensitivity, particularly for trace-level detection. nih.gov

Strategies often involve introducing a chromophore or a fluorophore into the molecule to improve UV or fluorescence detection, respectively. nih.gov Although this compound does not possess a primary or secondary amine for common derivatizing agents, hydrolysis of the amide bond to yield propylamine (B44156) would open up numerous derivatization possibilities. The resulting amine could be reacted with reagents like dansyl chloride or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to produce highly fluorescent or UV-active derivatives, respectively. nih.govresearchgate.net This indirect approach allows for enhanced detection limits in HPLC analysis. Furthermore, derivatization can alter the volatility and thermal stability of a compound, making it more suitable for gas chromatography (GC) analysis. lawdata.com.tw

Isotopic Labeling for Mechanistic and Quantitative Studies

Isotopic labeling is a powerful technique where one or more atoms in a molecule are substituted with their heavy isotopes, such as replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N. This modification results in a compound that is chemically identical to the unlabeled version but has a higher mass.

For this compound, isotopic labeling is invaluable for quantitative analysis using mass spectrometry. rsc.org A known amount of isotopically labeled this compound (e.g., N-acetyl-d3-N-propylacetamide) can be used as an internal standard in UPLC-MS/MS assays. nih.gov Since the labeled standard co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, it allows for highly accurate quantification by comparing the mass spectrometric signal intensities of the two species. This approach corrects for variations in sample preparation and instrument response. nih.gov

Furthermore, isotopic labeling is crucial for mechanistic studies. nih.gov For example, using ¹³C-labeled acetyl coenzyme A in a biological system could help trace the metabolic pathways involving the N-acetylation of propylamine to form this compound, providing insights into enzyme kinetics and metabolic turnover. nih.govepfl.ch

Lack of Specific Research on this compound Hinders Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies focused specifically on the chemical compound this compound. Despite the importance of such research in understanding molecular structure, behavior, and reactivity, dedicated studies on this particular amide are not readily found in publicly accessible research databases.

This absence of specific data prevents a detailed exploration of its electronic and geometric structure through methods like ab initio and Density Functional Theory (DFT), which are foundational for predicting spectroscopic properties such as NMR chemical shifts and vibrational frequencies. Consequently, without primary research, any presentation of predicted spectroscopic data would be speculative and not grounded in established scientific findings for this compound.

Similarly, the exploration of this compound's dynamic behavior through molecular dynamics and simulation is unfeasible. Key insights into its conformational analysis, energy landscapes, intermolecular interactions, and solvation behavior remain undetermined in the absence of dedicated simulation studies. The complex interplay of its acetyl and propyl groups, which dictates its three-dimensional structure and interactions with other molecules, has not been computationally modeled or analyzed.

Furthermore, the lack of foundational electronic and structural data makes it impossible to develop theoretical models for its structure-reactivity relationships. Understanding how the molecule's specific configuration influences its chemical reactivity is a critical aspect of computational chemistry, but one that requires initial data from quantum chemical calculations and simulations.

While computational chemistry provides a powerful lens to investigate molecular properties, its application to this compound has yet to be documented in a manner that would allow for a comprehensive and authoritative discussion as outlined. The scientific community has not published research that would provide the necessary data for a detailed analysis of its quantum chemical properties, molecular dynamics, or theoretical reactivity. Therefore, any attempt to generate such an article would be without the required evidentiary support from dedicated research on this compound.

Computational and Theoretical Chemistry Studies of N Acetyl N Propylacetamide

Theoretical Approaches to Structure-Reactivity Relationships

Application of Quantitative Structure-Activity Relationship (QSAR) Principles in Amide Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or a specific property. researchgate.net In the context of amide systems, QSAR is a powerful tool for predicting the biological activities of new amide derivatives and for guiding the synthesis of more potent and selective molecules. researchgate.net

The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. These features are quantified by molecular descriptors, which can be categorized as topological, hydrophobic, electronic, and steric, among others. nih.gov

Several statistical methods are employed to build QSAR models, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.gov For instance, a QSAR study on a series of aryl carboxylic acid amide derivatives used MLR, PCR, and PLS to develop statistically significant models for predicting their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase. nih.gov The robustness and predictive ability of these models are evaluated using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of estimation. nih.gov

In a hypothetical QSAR study of a series of N-acyl-N-propylacetamide analogues, including N-Acetyl-N-propylacetamide, various molecular descriptors would be calculated to build a predictive model. These descriptors could include:

Topological descriptors: Which describe the atomic connectivity in the molecule.

Hydrophobic descriptors: Such as LogP, which is crucial for membrane permeability.

Electronic descriptors: Like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity. e3s-conferences.org

Steric descriptors: Which account for the three-dimensional shape and size of the molecule.

The following table presents a selection of molecular descriptors that are commonly used in QSAR studies of amide-containing compounds.

| Descriptor Type | Descriptor Name | Description |

| Topological | Wiener Index | A measure of the compactness of a molecule. |

| Kier & Hall Shape Indices | Describe different aspects of molecular shape. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. e3s-conferences.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. e3s-conferences.org | |

| Dipole Moment | A measure of the overall polarity of the molecule. | |

| Steric | Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. |

By establishing a statistically significant correlation between these descriptors and a measured biological activity (e.g., enzyme inhibition), a QSAR model can be developed. This model would then allow for the prediction of the activity of new, unsynthesized N-acyl-N-propylacetamide derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Molecular Docking Methodologies for Amide-Receptor Interactions (as a model system)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In drug discovery, it is widely used to predict the binding mode and affinity of a small molecule (ligand), such as an amide, within the binding site of a target protein (receptor). rsc.orgresearchgate.net

The process of molecular docking involves two main steps:

Sampling: Generating a large number of possible conformations of the ligand within the receptor's binding site.

Scoring: Evaluating the "goodness-of-fit" for each conformation using a scoring function, which estimates the binding free energy. The conformation with the lowest energy score is predicted to be the most stable binding mode. nih.gov

For an amide-containing compound like this compound, molecular docking could be used to investigate its potential interactions with various biological targets. The amide functional group is a key pharmacophore, capable of acting as both a hydrogen bond donor (the N-H group, if present) and a hydrogen bond acceptor (the carbonyl oxygen).

In a typical molecular docking study of an amide ligand, the key interactions analyzed include:

Hydrogen Bonds: The formation of hydrogen bonds between the amide's carbonyl oxygen or N-H group and amino acid residues in the receptor's binding site is a major contributor to binding affinity. biointerfaceresearch.com

Hydrophobic Interactions: The nonpolar parts of the amide, such as the N-propyl and acetyl groups in this compound, can form favorable hydrophobic interactions with nonpolar amino acid residues.

The results of a molecular docking study are often presented in terms of a docking score (an estimation of binding affinity) and a visual representation of the binding mode, highlighting the key interactions. For example, a study on zerumbone-secondary amide hybrids showed binding energies ranging from -5.8 to -8.1 kcal/mol against the EGFR tyrosine kinase receptor. rsc.org Another study on phthalimide (B116566) derivatives bearing a 1,2,3-triazole unit reported binding energies between -6.40 and -9.70 kcal/mol against the ACE2-S1 protein-protein interaction interface of SARS-CoV-2. nih.gov

The following table provides illustrative examples of docking results for different amide-containing ligands with their respective protein targets, as reported in the literature.

| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Dipiperamide F | Keap1 | 9.855 | Not specified in the provided text. researchgate.net |

| Zerumbone-secondary amide hybrid (4i) | EGFR Tyrosine Kinase | -8.1 | Not specified in the provided text. rsc.org |

| Phthalimide derivative (9a) | SARS-CoV-2 ACE2-S1 PPI | -9.70 | Not specified in the provided text. nih.gov |

| Thiazolidine-2,4-dione derivative (5) | PDE4 | Not specified in the provided text. | Not specified in the provided text. bohrium.com |

| Polyhydroquinoline amide (2) | Prostaglandin Endoperoxide Synthase II | Not specified in the provided text. | Not specified in the provided text. nih.gov |

These examples demonstrate the utility of molecular docking in identifying potential drug candidates and in understanding the molecular basis of their activity. For a model compound like this compound, docking studies could provide valuable hypotheses about its potential biological targets and guide further experimental investigations.

Research on N Acetyl N Propylacetamide As a Synthon in Organic Synthesis

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The acetamide (B32628) moiety is a crucial component in many complex organic molecules, and N-acetyl-N-propylacetamide or its structural analogs often serve as key intermediates in their synthesis. A notable example is the asymmetric synthesis of (S)-(−)-N-acetylcolchinol, a compound investigated for its ability to inhibit tubulin polymerization. researchgate.net The synthesis of this complex target molecule relies on the creation of a penultimate 1,3-diarylpropyl acetamide intermediate. researchgate.net

The synthesis of this critical intermediate has been approached through several distinct routes, which differ in how the stereogenic center is introduced. One successful and scalable method involves the following key transformations:

Noyori Asymmetric Transfer Hydrogenation: This step is used to create the chiral center in a 1,3-diarylpropan-1-one precursor with high enantiomeric purity.

Mesylation and Azide (B81097) Substitution: The resulting alcohol is converted to a mesylate, followed by nucleophilic substitution with sodium azide to introduce the nitrogen functionality.

Hydrogenation and Acetylation: The azide is then reduced to a primary amine, which is subsequently acetylated to form the final 1,3-diarylpropyl acetamide intermediate.

This intermediate then undergoes a final intramolecular biaryl oxidative coupling to yield the target molecule, (S)-(−)-N-acetylcolchinol. researchgate.net The entire process underscores the value of the acetamide structure as a stable and reliable handle for carrying a nitrogen atom through a multi-step synthesis.

The following table summarizes one of the scalable synthetic routes to the key acetamide intermediate.

Table 1: Synthetic Route to a 1,3-Diarylpropyl Acetamide Intermediate

| Step | Reaction | Reagents | Yield |

|---|---|---|---|

| 1 | Asymmetric Transfer Hydrogenation | RuCl(S,S)-TsDPEN, HCOOH, Et3N | 96% |

| 2 | Mesylation | MsCl, Et3N, CH2Cl2 | 90% (2 steps) |

| 3 | Azide Substitution | NaN3, DMF | 90% (2 steps) |

| 4 | Azide Reduction | Pd(OH)2, Pyridine (B92270), H2 | 89% |

Furthermore, the N-propylacetamide moiety is a structural feature in other complex molecules, such as 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), which was developed as a phosphodiesterase 4 inhibitor. acs.org Its synthesis involves the reaction of a benzylic anion with a methyl ester to form a key keto linker. acs.org

Development of New Derivatization Reactions Involving the Acetamide Moiety

The acetamide group, while often used as a protecting group for amines, can also be a site for further chemical modification. researchgate.net Research has focused on developing new reactions to derivatize this moiety, expanding its synthetic utility. A key area of investigation is the regioselective N-alkylation of N-acetylated compounds. kuleuven.be

For instance, a method has been developed for the preparation of N⁶-substituted adenosine (B11128) derivatives starting from N⁶-acetyl-2′,3′,5′-tri-O-acetyladenosine. kuleuven.be This process allows for the introduction of various alkyl groups onto the nitrogen atom of the acetamide. However, the subsequent removal of the acetyl groups to yield the final free nucleosides presents a challenge in chemoselectivity. The N-acetyl group is significantly more stable and resistant to cleavage than the O-acetyl groups on the ribose sugar. kuleuven.be

Different deacylation conditions have been explored to address this:

Ammonolysis (7M NH₃ in methanol): This method effectively removes the O-acetyl groups but requires prolonged reaction times (48 hours) to cleave the more stable N-acetyl group. This can lead to the formation of acetamide as a byproduct, complicating purification. kuleuven.be

Sodium Methoxide (0.1M MeONa in MeOH): Treatment for a short duration (30 minutes) allows for the isolation of the N⁶-acetyl derivatives in good yields, demonstrating the difference in reactivity. However, longer exposure leads to the decomposition of the desired products. kuleuven.be

Propylamine (B44156) (4M PrNH₂ in MeOH): This reagent was found to be the method of choice for complete deprotection. It effectively removes all acetyl groups, and the resulting N-propylacetamide byproduct has a different mobility on silica (B1680970) gel, simplifying the chromatographic purification of the final N⁶-substituted adenosine products. kuleuven.be

These findings highlight the ongoing development of derivatization strategies that not only build molecular complexity but also address the practical challenges of selective protection and deprotection of the acetamide functional group. kuleuven.be

Enzymatic Transformations and Biochemical Pathways Involving Acetamides

In biochemistry, enzymes exhibit remarkable specificity in catalyzing reactions involving acetamide-containing molecules. These transformations are central to various metabolic pathways and are harnessed for biocatalytic applications. acs.orgwhiterose.ac.uk

A prominent example is the Indole-3-Acetamide (B105759) (IAM) pathway, one of the primary routes for the biosynthesis of the plant hormone auxin (indole-3-acetic acid, IAA) in plant-associated microbes. acs.orgresearchgate.net This pathway involves two key enzymatic steps:

Tryptophan-2-monooxygenase (iaaM): This enzyme catalyzes the conversion of tryptophan into indole-3-acetamide (IAM). acs.org

Indole-3-acetamide hydrolase (iaaH): This enzyme subsequently hydrolyzes the amide bond of IAM to produce the final product, indole-3-acetic acid (IAA). acs.org

Researchers have characterized these enzymes and reconstructed the IAM pathway in E. coli to enable the efficient de novo biosynthesis of IAA and its derivatives from simple sugars. acs.org Studies on the substrate scope of these enzymes revealed that they can process various substituted tryptophan and indole-3-acetamide molecules, enabling the biocatalytic production of a range of halogenated and methylated auxin analogs. acs.org

Beyond this pathway, other enzymatic transformations involving acetamides are known. For instance, certain N-acetylated glucosides can serve as substrates for β-glucosidase enzymes, which are important in carbohydrate metabolism. ontosight.ai Additionally, microorganisms can metabolize xenobiotic acetamides through various enzymatic processes. The compound N-(2-hydroxy-5-nitrophenyl)acetamide, for example, undergoes detoxification in plants and bacteria via glucosylation, a reaction catalyzed by glucosyltransferase enzymes. mdpi.com This process attaches a glucose molecule to the compound, masking its biological activity. mdpi.com

Table 2: Examples of Enzymes Acting on Acetamide-Containing Substrates

| Enzyme | Pathway/Reaction | Substrate Example | Product Example |

|---|---|---|---|

| Tryptophan-2-monooxygenase (iaaM) | Auxin (IAA) Biosynthesis | Tryptophan | Indole-3-acetamide |

| Indole-3-acetamide hydrolase (iaaH) | Auxin (IAA) Biosynthesis | Indole-3-acetamide | Indole-3-acetic acid |

| Glucosyltransferase | Detoxification | N-(2-hydroxy-5-nitrophenyl)acetamide | N-(2-hydroxy-5-nitrophenyl)acetamide-glucoside |

Functional Group Transformations and Chemo-selective Reactions

Chemoselectivity, the preferential reaction of a reagent with one functional group in the presence of other similar or different functional groups, is a cornerstone of modern organic synthesis. ias.ac.in The acetamide group is often involved in such selective transformations, both in its formation and its cleavage.

A clear illustration of this principle is the selective hydrolysis of di-acetylated sulfonamides. In a molecule like N¹,N⁴-diacetylsulfanilamide, which contains two distinct acetamide groups (one attached to the sulfonamide nitrogen, N¹, and one to the aniline (B41778) nitrogen, N⁴), alkaline hydrolysis under controlled conditions preferentially cleaves the N⁴-acetyl group. ias.ac.in The N¹-acetyl group and the sulfonamide group remain intact. This selectivity arises because the N¹-nitrogen is flanked by two electron-withdrawing groups (sulfonyl and carbonyl), making it more acidic and its acetyl group less susceptible to nucleophilic attack by hydroxide (B78521) under these specific conditions. ias.ac.in

The selective formation of acetamides is also a well-established chemo-selective process. The N-acetylation of primary and secondary amines can be achieved with high efficiency in the presence of other nucleophilic functional groups like alcohols (phenolic and aliphatic) and thiols. researchgate.net Using reagents like metal acetates in acetic acid, amines are selectively acetylated while the hydroxyl and thiol groups remain untouched. This method provides a mild and efficient way to protect amines or synthesize N-acetylated compounds without affecting other sensitive parts of the molecule. researchgate.net This high degree of selectivity is crucial in multi-step syntheses of complex molecules where protecting group strategies are essential. researchgate.net

Future Research Directions and Emerging Methodologies for N Acetyl N Propylacetamide

Exploration of Green Chemistry Advancements in N-Acetylation

The synthesis of N-Acetyl-N-propylacetamide, traditionally achieved through reagents like acetic anhydride (B1165640) and propylamine (B44156), is a prime candidate for green chemistry innovations. rsc.orgamericanpharmaceuticalreview.com The goal is to minimize hazardous waste and energy consumption while maximizing efficiency. bohrium.comsioc-journal.cnjmchemsci.com Key areas of research include the adoption of biocatalysts, alternative energy sources, and environmentally benign solvent systems. mdpi.comucl.ac.uknih.gov

Biocatalysis: Enzymes, particularly lipases, have demonstrated significant potential as catalysts for amidation. rsc.orgmdpi.com For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct amidation of free carboxylic acids with amines. mdpi.com This enzymatic approach offers high selectivity and operates under mild conditions, often in recyclable and safer solvents like cyclopentyl methyl ether. mdpi.com Applying this to this compound would involve reacting a suitable acetyl donor with N-propylamine in the presence of a lipase, eliminating the need for harsh coupling agents and reducing byproduct formation. ucl.ac.ukacs.org Some enzymatic strategies are ATP-dependent, which can be coupled with ATP recycling systems for greater efficiency in aqueous media. rsc.orgnih.gov

Alternative Reagents and Energy Sources: Research into greener acylation methods has identified alternatives to conventional, often hazardous, reagents like acetyl chloride. nih.gov Acetonitrile (B52724), a common and relatively safe solvent, can also serve as the acetylating agent in continuous-flow reactors using alumina (B75360) as a catalyst. nih.gov Furthermore, energy sources like microwave irradiation and ultrasound have been shown to accelerate N-acylation reactions, often in solvent-free conditions or in water, leading to shorter reaction times and higher yields. mdpi.comorientjchem.orgnih.gov Electrochemical methods, which use electricity to drive the reaction in aqueous media, also represent a promising and sustainable route for N-acylation. rsc.org

Green Solvents and Solvent-Free Synthesis: A major focus of green chemistry is the reduction or elimination of volatile organic solvents. jmchemsci.commdpi.com For N-acetylation, water has been successfully used as a solvent, which is environmentally ideal. mdpi.comnih.gov Other eco-friendly options include bio-based solvents derived from fruit and vegetable waste, such as vinegar or citrus peel extracts. nih.gov In some cases, reactions can be performed under solvent-free conditions, where the reactants are mixed and heated directly, often with a catalyst like boric acid, significantly simplifying the process and waste management. jmchemsci.comscispace.com

Table 1: Comparison of Green Chemistry Approaches for N-Acetylation| Approach | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze the amide bond formation. rsc.orgmdpi.com |

|

| Alternative Energy | Application of microwave or ultrasonic irradiation to drive the reaction. mdpi.comorientjchem.org |

|

| Green Solvents | Replacement of traditional organic solvents with water, bio-solvents, or ionic liquids. nih.govhumanjournals.com |

|

| Solvent-Free Conditions | Reactants are mixed directly without a solvent, often with gentle heating. jmchemsci.comscispace.com |

|

| Flow Chemistry | Performing the reaction in a continuous-flow reactor instead of a batch process. nih.gov |

|

Application of Machine Learning and AI in Predicting Reactivity and Properties

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of predicting molecular properties and reaction outcomes with high accuracy. ijsea.com For this compound, these technologies can accelerate research by forecasting its physicochemical properties, reactivity, and optimal synthetic conditions, thereby reducing the need for extensive trial-and-error experimentation. appliedclinicaltrialsonline.commit.edu

Predicting Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are ML methods that correlate a molecule's structure with its biological activity or physical properties. frontiersin.orgnih.gov By training a model on a dataset of known amides, an algorithm could predict properties of this compound such as its solubility, boiling point, and partition coefficient. researchgate.netarxiv.org Deep learning models, particularly those using graph neural networks (GNNs) that interpret molecules directly from their structure, can learn complex relationships to make these predictions without the need for manually calculated molecular descriptors. ijsea.comacs.org

Predicting Reactivity and Optimizing Synthesis: AI can predict the outcome of chemical reactions, including expected yield and potential byproducts. dartmouth.edueurekalert.org An AI model trained on a vast database of chemical reactions could predict how this compound would behave under various conditions. appliedclinicaltrialsonline.com This predictive power allows chemists to screen numerous potential synthetic routes and reaction conditions virtually, identifying the most promising ones for laboratory investigation. For example, an AI could help determine the ideal catalyst, solvent, and temperature for the N-acetylation of N-propylamine to maximize the yield of this compound while minimizing impurities. eurekalert.org

Table 2: Applications of AI/ML in the Study of this compound| AI/ML Application | Description | Specific Goal for this compound |

|---|---|---|

| QSAR/QSPR Modeling | Develops models that correlate molecular structure with properties like solubility, toxicity, and binding affinity. researchgate.netscielo.br | Predict key physicochemical properties (e.g., solubility in different solvents, logP) to guide formulation or application studies. |

| Reaction Outcome Prediction | Uses algorithms trained on large reaction datasets to predict the products and yields of a chemical reaction. appliedclinicaltrialsonline.comdartmouth.edu | Forecast the efficiency of different synthetic routes to this compound, identifying conditions that maximize yield and minimize byproduct formation. |

| Retrosynthesis Planning | AI suggests potential synthetic pathways to create a target molecule by working backward from the product. ijsea.com | Propose novel and efficient synthetic routes for this compound from readily available starting materials. |

| Molecular Representation Learning | Deep learning models generate "fingerprints" or embeddings of molecules that capture their essential chemical information for use in other predictive tasks. acs.org | Create a latent representation of this compound that can be used for similarity searches or as input for other predictive models. |

Development of Advanced In Situ Spectroscopic Monitoring Techniques for Synthesis

To ensure the quality and efficiency of chemical manufacturing, Process Analytical Technology (PAT) has become a critical framework. americanpharmaceuticalreview.comnih.gov PAT utilizes in-situ (in the reaction vessel) and real-time analytical techniques to monitor and control the manufacturing process. ukri.orgmt.com For the synthesis of this compound, advanced spectroscopic methods like FTIR, Raman, and NMR can provide a continuous stream of data, enabling precise control over the reaction.

Real-Time Reaction Monitoring: In-situ spectroscopic tools allow chemists to "watch" a reaction as it happens. ukri.orgthermofisher.com An Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) probe, for instance, can be inserted directly into the reaction mixture to track the concentration of reactants (e.g., N-propylamine) and products (this compound) in real-time by monitoring their characteristic infrared absorption bands. spectroscopyonline.comapprocess.commt.com This provides immediate insight into the reaction kinetics, the formation of any intermediates, and the precise moment the reaction is complete, preventing unnecessary heating or the formation of degradation products. researchgate.net

Kinetic and Mechanistic Insights: The data-rich environment created by in-situ spectroscopy is invaluable for understanding reaction mechanisms. rsc.orgrsc.org By observing the rise and fall of different chemical species, researchers can validate proposed reaction pathways and identify rate-limiting steps. For example, monitoring the synthesis of this compound could reveal the formation of transient intermediates that would be missed by traditional offline sampling and analysis. americanpharmaceuticalreview.com This detailed understanding facilitates process optimization, leading to higher yields, better purity, and more robust and reproducible manufacturing processes. mt.com

Table 3: In Situ Spectroscopic Techniques for Monitoring this compound Synthesis| Technique | Principle | Information Gained | Advantages for Synthesis Monitoring |

|---|---|---|---|

| ATR-FTIR Spectroscopy | Measures the infrared spectrum of the reaction mixture via an immersed probe. Different functional groups absorb at specific frequencies. spectroscopyonline.commt.com |

| Robust, widely applicable to liquid-phase reactions, provides rich structural information. approcess.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. Provides information on vibrational modes, complementary to FTIR. americanpharmaceuticalreview.comresearchgate.net |

| Less interference from water, can use fiber optic probes, good for monitoring changes in crystal structure. rsc.org |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. Provides detailed molecular structure and quantitative data. researchgate.net |

| Highly specific and quantitative, but instrumentation is more complex and may have lower sensitivity for flow applications. |

Q & A

Q. What are the optimal synthetic routes for N-Acetyl-N-propylacetamide, and how can reaction yields be improved?

- Methodological Answer : this compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting propylamine with acetyl chloride in anhydrous conditions, followed by purification via recrystallization or column chromatography. Key parameters affecting yield include:

- Solvent choice : Use non-polar solvents (e.g., dichloromethane) to minimize side reactions.

- Temperature control : Maintain temperatures below 25°C to prevent decomposition.

- Stoichiometry : A 1:1.2 molar ratio of amine to acetyl chloride ensures complete acetylation .

Characterization via -NMR and -NMR is critical to confirm the absence of unreacted starting materials. For example, the acetyl group typically appears as a singlet at ~2.1 ppm in -NMR .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : Purity assessment requires a combination of techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. A single peak at ~4.2 min indicates high purity .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode should show a molecular ion peak at m/z 158.2 (calculated for CHNO).

- Melting Point : A sharp melting point within 1°C of the literature value (e.g., 98–100°C) confirms crystallinity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Humidity : Use desiccants to avoid hydrolysis of the amide bond.

- pH : Avoid aqueous solutions with pH < 5 or > 8, as acidic/basic conditions promote hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., carbonyl carbon as an electrophilic center).

- Transition states : Simulate activation energies for hydrolysis or acyl transfer reactions.

Software like Gaussian or ORCA is recommended, with solvent effects modeled using the PCM framework .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl vs. DMSO-d).

- Impurity interference : Use 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping signals.

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can researchers design experiments to probe the biological activity of this compound without commercial bioassay kits?

- Methodological Answer : Develop in-house assays:

- Enzyme inhibition : Use UV-Vis spectroscopy to monitor acetylcholinesterase activity (λ = 412 nm for thiocholine release).

- Cellular uptake : Radiolabel the compound with and measure intracellular accumulation via scintillation counting.

- Toxicity screening : Perform MTT assays on cell lines (e.g., HEK293) at concentrations ranging from 1–100 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.